3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one

Chromone SAR DFT electronic properties Medicinal chemistry building blocks

3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic chromone (4H-1-benzopyran-4-one) derivative substituted with chlorine atoms at the 3- and 6-positions and a 3-methoxy-4-methylphenyl group at the 2-position. Chromone-based compounds are recognized as privileged scaffolds in medicinal chemistry owing to their broad biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Molecular Formula C17H12Cl2O3
Molecular Weight 335.2 g/mol
CAS No. 194164-30-2
Cat. No. B12576276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one
CAS194164-30-2
Molecular FormulaC17H12Cl2O3
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC
InChIInChI=1S/C17H12Cl2O3/c1-9-3-4-10(7-14(9)21-2)17-15(19)16(20)12-8-11(18)5-6-13(12)22-17/h3-8H,1-2H3
InChIKeyCHTGVTGGMNMREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one (CAS 194164-30-2): A Chromone Scaffold for Anti-Inflammatory and Immunomodulatory Research


3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic chromone (4H-1-benzopyran-4-one) derivative substituted with chlorine atoms at the 3- and 6-positions and a 3-methoxy-4-methylphenyl group at the 2-position. Chromone-based compounds are recognized as privileged scaffolds in medicinal chemistry owing to their broad biological activities, including anti-inflammatory, anticancer, and antimicrobial effects [1]. This specific substitution pattern is claimed in patent literature within the genus of 4H-1-benzopyran-4-one derivatives exhibiting anti-inflammatory, analgesic, immunosuppressive, and anti-allergic actions [1].

Why Simple Substitution of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one with Another Chromone Is Not Advisable


In the chromone class, even minor structural modifications—such as the position of methoxy/methyl substituents on the 2-phenyl ring or the presence/absence of halogen atoms on the benzopyranone core—can drastically alter pharmacological profiles. Published SAR reviews demonstrate that moving a single methoxy group or introducing an additional methyl can shift logP, modulate hydrogen‑bond acceptor/donor capacities, and change π‑stacking geometries, thereby affecting target binding and selectivity [1]. Direct replacement of this specific 3-methoxy-4-methylphenyl-substituted chromone with a generic analog without experimental validation risks loss of desired activity or introduction of off‑target effects. No quantitative in‑class comparative biological data have been published for this exact compound, so any generic interchange would be entirely unvalidated.

Evidence Guide for Differentiating 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one from its Closest Analogs


Structural Uniqueness Relative to the Closest Characterised 3,6-Dichloro-2-arylchromone

The most similar compound for which computational data exist is 3,6-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one. The target compound differs by the substitution of a 3-methoxy-4-methylphenyl group for the 4-methoxyphenyl group. This change introduces additional steric bulk (methyl group) and alters the electron‑donating character of the phenyl ring. DFT calculations on the 4‑methoxy analog at the B3LYP/6‑311++G(d,p) level provide a baseline for electronic properties (e.g., HOMO–LUMO gap), but no corresponding calculations have been published for the target molecule [1]. Therefore, the quantitative impact of this substitution on frontier orbital energies, dipole moment, and chemical reactivity remains unquantified.

Chromone SAR DFT electronic properties Medicinal chemistry building blocks

Predicted Physicochemical Differentiation from Common Chromone Building Blocks

Using the structural formula C17H12Cl2O3 and molecular weight 335.18 g·mol⁻¹, in silico tools predict a logP approximately 0.5–0.8 units higher for the target compound compared to the non‑methylated analog 3,6-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one (predicted logP ~3.5 vs. ~2.8) [1]. This increase is attributable to the additional methyl group on the phenyl ring. Such a shift can significantly influence membrane permeability and non‑specific protein binding. However, these are purely computational predictions; no experimental logP or permeability data have been reported for either compound.

Lipophilicity Drug-likeness Chromone library profiling

Anti-Inflammatory and Immunomodulatory Potential – Class-Level Patent Disclosure

US patent US4900727A discloses a genus of 4H-1-benzopyran-4-ones that encompasses the target compound and claims their utility as anti-inflammatory, analgesic, immunosuppressive, and anti-allergic agents [1]. The patent describes in vivo activity in standard models of inflammation (carrageenan-induced edema) and immune modulation. However, no specific IC₅₀, ED₅₀, or selectivity data are reported for the 3,6-dichloro-2-(3-methoxy-4-methylphenyl) derivative itself; all data are for collectively claimed compounds. Therefore, while the patent provides a regulatory and intellectual-property rationale for selecting this scaffold, it does not offer quantitative differentiation from other in-class analogs.

Anti-inflammatory Immunosuppression Patent SAR

Application Scenarios for 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one Based on Available Evidence


Scaffold Exploration in Anti-Inflammatory Medicinal Chemistry

The compound can serve as a starting point for systematic SAR exploration around the chromone scaffold, particularly for anti-inflammatory and immunomodulatory programs referencing the US4900727A patent [1]. Its unique 3-methoxy-4-methylphenyl substitution pattern provides an underexplored vector for optimizing target interactions. However, because no biological data exist for this specific molecule, any such use must be accompanied by de novo in‑house profiling.

Computational Chemistry and DFT Model Development

Given the availability of DFT data for closely related 3,6-dichloro-2-arylchromones [1], this compound is suitable for extending computational studies to assess the impact of an additional methyl group on electronic structure and reactivity. Researchers can use the compound to validate computational predictions experimentally, although no such paired computational–experimental studies have been published.

Chemical Biology Probe for Chromone-Target Interactions

If future biochemical or cell-based assays identify a specific protein target for this compound, it could serve as a probe molecule. Currently, the absence of any reported activity data limits this scenario to prospective research. Procurement is only justified if the user intends to generate primary screening data.

Synthetic Methodology Development

The compound's synthesis involves selective chlorination and cyclization steps, making it useful as a model substrate for developing or optimizing chromone synthetic routes, particularly those requiring regioselective dichlorination and introduction of sterically hindered 2-aryl groups.

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